molecular formula C10H13BrO2S B051402 (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 118780-12-4

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No. B051402
M. Wt: 277.18 g/mol
InChI Key: VQIHHPAQCBLSQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfanyl compounds often involves transition metal-catalyzed coupling reactions or reactions involving sulfides with electrophiles. For example, the synthesis of sulfonamide-derived ligands and their metal complexes provides insights into methods that could be adapted for synthesizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, highlighting the role of bromo-substituted phenyl groups and dimethoxyethyl substituents in forming complex structures (Chohan & Shad, 2011).

Molecular Structure Analysis

X-ray diffraction methods have been pivotal in determining the molecular structures of related compounds, offering insights into the geometrical arrangement and electronic structure of bromo-substituted phenyl sulfanyl compounds. The detailed structure elucidation of similar compounds through X-ray analysis helps in understanding the molecular conformation and intermolecular interactions present in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane-related molecules (Choi et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane involves its participation in various coupling reactions, notably C–S coupling, which is a key reaction for synthesizing sulfanyl-based compounds. Density functional theory (DFT) studies on related reactions provide insights into the mechanistic pathways and activation energies involved, highlighting the influence of catalysts and ligands in modulating the reaction outcomes (王刚 et al., 2014).

Physical Properties Analysis

The physical properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. Studies on related compounds provide valuable data on these physical characteristics, facilitating the prediction of the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and the ability to undergo various organic transformations, are essential aspects of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Research on analogous sulfanyl and sulfonyl compounds sheds light on these properties, offering a framework for understanding the compound's chemical behavior and potential for further functionalization (Aitken et al., 2016).

Scientific Research Applications

Chemical Synthesis

  • A study demonstrated the synthesis of a compound structurally related to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, involving cyclization processes and sulfanyl group interactions (Lei, Shi, Yu, & Zheng, 2005).

Anticancer Properties

  • Bromophenol derivatives, closely related to the chemical , have shown anticancer activities. A study on bromophenol derivatives indicated their potential in blocking cell proliferation and inducing apoptosis in cancer cells (Guo et al., 2018).

Natural Products Chemistry

  • Bromophenol derivatives, including compounds structurally similar to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, have been isolated from natural sources like red algae. These compounds were investigated for their bioactivity against cancer cell lines and microorganisms, although they were found inactive in some studies (Zhao et al., 2004).

Photodynamic Therapy

  • Bromophenyl compounds have been explored for their potential in photodynamic therapy (PDT). A study on sulfanyl porphyrazines with bromobenzyl substituents revealed their efficacy as sensitizers for PDT, showing promise in cancer treatment (Piskorz et al., 2017).

Sulfonation Reactions

  • The sulfonation reactions involving bromophenyl sulfone systems have been studied, providing insight into the chemical behavior of compounds with bromophenyl groups (Wit, Woldhuis, & Cerfontain, 2010).

Molecular Electronics

  • Bromophenyl compounds are useful as building blocks for molecular wires in molecular electronics, demonstrating their potential in technological applications (Stuhr-Hansen et al., 2005).

Safety And Hazards

The compound is classified as having acute toxicity (oral, category 4), and it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHHPAQCBLSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556988
Record name 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

CAS RN

118780-12-4
Record name 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzenethiol (7.56 g; 40 mmol) in anhydrous acetone (50 mL) was added potassium carbonate (5.52 g, 40 mmol) and dropwise at room temperature 2-bromo-1,1-dimethoxy-ethane (4.7 mL, 40 mmol). After 24 h of stirring, the precipitate was filtered, the filtrate concentrated, the residue diluted with water and diethyl ether (150 mL), the organic layer washed successively with water (60 mL), NaOH 4N (30 mL) and water (60 mL), dried over Na2SO4 and concentrated to give 1-bromo4-(2,2-dimethoxy-ethylsulfanyl)-benzene (compound PRE12) (9.71 g; orange oil) (Yield=87%).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (1.2 g, 20.5 mmol, 60% in mineral oil) was added to a dry THF (20 ml) solution of 4-bromobenzene thiol (3.0 g, 15.8 mmol) and reacted at room temperature for 10 minutes. Next, bromoacetaldehyde dimethyl acetal (2.8 mL, 23.7 mmol) was added to the mixture and reacted while being refluxed for two days.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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